molecular formula C29H20BrNO7 B11032222 ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

Cat. No.: B11032222
M. Wt: 574.4 g/mol
InChI Key: ZASFDPRXZLMBFX-UHFFFAOYSA-N
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Description

  • Ethyl 4-[3-(2-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is a complex organic compound with a unique structure.
  • It contains a spirocyclic system, fused heterocycles, and multiple functional groups, making it intriguing for both synthetic chemists and researchers in various fields.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Nitration: The starting material (likely a substituted benzoic acid or ester) undergoes nitration to introduce a nitro group.

        Reduction: The nitro group is then reduced to an amine, forming the corresponding amino compound.

        Bromination: Finally, bromination occurs to replace a hydrogen atom with a bromine atom.

    • Industrial production methods may vary, but these synthetic routes provide a general overview.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

      Reduction: Reduction of the carbonyl groups could yield alcohols or other reduced forms.

      Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, sodium borohydride for reduction and N-bromosuccinimide for bromination.

      Major Products: The major products would include the reduced or substituted derivatives of the compound.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and novel reactions.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).

      Industry: Could serve as a precursor for other compounds or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate signaling pathways, or interact with cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds might include other spirocyclic systems, heterocycles, or molecules with similar functional groups.
    • Unfortunately, I don’t have access to a specific list of similar compounds at the moment.

    Properties

    Molecular Formula

    C29H20BrNO7

    Molecular Weight

    574.4 g/mol

    IUPAC Name

    ethyl 4-[1-(2-bromophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate

    InChI

    InChI=1S/C29H20BrNO7/c1-2-37-28(36)15-11-13-16(14-12-15)31-26(34)21-22(27(31)35)29(38-23(21)19-9-5-6-10-20(19)30)24(32)17-7-3-4-8-18(17)25(29)33/h3-14,21-23H,2H2,1H3

    InChI Key

    ZASFDPRXZLMBFX-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Br

    Origin of Product

    United States

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